molecular formula C4H8NNaO2 B12765204 Sodium 2-aminobutanoate CAS No. 62518-41-6

Sodium 2-aminobutanoate

Cat. No.: B12765204
CAS No.: 62518-41-6
M. Wt: 125.10 g/mol
InChI Key: LICGWYKNWGUAPD-UHFFFAOYSA-M
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Description

Sodium 2-aminobutanoate (CAS 61791-62-6) is the monosodium salt of 2-aminobutanoic acid. The compound has a molecular formula of C4H8NNaO2 and a molecular weight of 125.10 g/mol . It is also known by the synonym Butanoic acid, 2-amino-, N-coco alkyl derivs., monosodium salts . This chemical is part of a broader class of amino acid derivatives and salts that are of significant interest in various research fields, including metabolic studies and the synthesis of more complex compounds . In a research context, amino acids and their salts are fundamental for studying bacterial metabolism and fermentation processes. For instance, studies on microorganisms like Clostridium difficile have extensively analyzed the uptake and utilization of various amino acids to understand their role as carbon and energy sources, which directly influences bacterial growth and metabolite production . This makes defined compounds like this compound valuable tools for such microbiological and biochemical investigations. This product is explicitly intended for research and development purposes in a controlled laboratory environment. It is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and refer to the material safety data sheet (MSDS) before use.

Properties

CAS No.

62518-41-6

Molecular Formula

C4H8NNaO2

Molecular Weight

125.10 g/mol

IUPAC Name

sodium;2-aminobutanoate

InChI

InChI=1S/C4H9NO2.Na/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);/q;+1/p-1

InChI Key

LICGWYKNWGUAPD-UHFFFAOYSA-M

Canonical SMILES

CCC(C(=O)[O-])N.[Na+]

Origin of Product

United States

Preparation Methods

Hydrolysis of 2-Aminobutyronitrile

This method involves alkaline hydrolysis of 2-aminobutyronitrile, a precursor synthesized from propionaldehyde, sodium cyanide, and ammonium chloride.

  • Procedure :
    • Synthesis of 2-aminobutyronitrile : Propionaldehyde reacts with sodium cyanide and ammonium chloride in aqueous ammonia at 5–20°C for 4–10 hours.
    • Hydrolysis : The nitrile intermediate is hydrolyzed using sodium hydroxide (10% aqueous solution) at 60–100°C for 14–18 hours.
    • Neutralization : The resulting 2-aminobutyric acid is treated with sodium hydroxide to form the sodium salt.
  • Key Data :

























    Parameter Value Source
    Yield (2-aminobutyric acid) 45–68%
    Reaction Temperature 60–100°C
    Alkali Used Sodium hydroxide (10% w/w)

Enzymatic Resolution of Racemic Mixtures

Chiral resolution of racemic 2-aminobutyric acid esters using immobilized enzymes produces enantiomerically pure (S)-2-aminobutyric acid, which is then converted to the sodium salt.

  • Procedure :
    • Substrate Preparation : Racemic methyl 2-aminobutyrate is dissolved in water.
    • Enzymatic Hydrolysis : Immobilized acylase (e.g., from Methylocystis sp.) selectively hydrolyzes the (R)-enantiomer at 25–35°C and pH 6.5–7.5.
    • Isolation : The unreacted (S)-enantiomer is extracted with toluene, and the aqueous phase is neutralized with sodium hydroxide.
  • Key Data :

























    Parameter Value Source
    Enzyme Efficiency >99% enantiomeric excess (ee)
    Reaction Time 1–24 hours
    Temperature 25–35°C

Catalytic Hydrogenation of 2-Aminobutyramide

This method reduces 2-aminobutyramide to 2-aminobutyric acid using a palladium or ruthenium catalyst, followed by sodium salt formation.

  • Procedure :
    • Hydrogenation : 2-Aminobutyramide is dissolved in water, acidified to pH 1–5, and hydrogenated at 60–70°C under 2–4 MPa H₂ pressure with a Pd/C or Ru/C catalyst.
    • Neutralization : The product is treated with sodium hydroxide to yield the sodium salt.
  • Key Data :

























    Parameter Value Source
    Catalyst Loading 0.1–0.5% (w/w of substrate)
    Yield 70–79%
    Reaction Pressure 2–4 MPa

Direct Neutralization of 2-Aminobutyric Acid

Commercial 2-aminobutyric acid is dissolved in water and neutralized with sodium hydroxide.

  • Procedure :
    • Dissolution : 2-Aminobutyric acid is dissolved in deionized water.
    • Neutralization : Sodium hydroxide is added until pH 7–8 is achieved.
    • Crystallization : The solution is concentrated under reduced pressure to precipitate the sodium salt.
  • Key Data :




















    Parameter Value Source
    Purity >99.5%
    Crystallization Temp 0–5°C

Comparative Analysis of Methods

Method Starting Material Key Reagents/Conditions Yield Advantages Limitations
Nitrile Hydrolysis Propionaldehyde NaCN, NH₄Cl, NaOH 45–68% Scalable, uses inexpensive reagents Long reaction time, byproducts
Enzymatic Resolution Racemic methyl ester Immobilized acylase, NaOH >70% High enantiopurity Enzyme cost, multi-step process
Catalytic Hydrogenation 2-Aminobutyramide Pd/C, H₂, NaOH 70–79% Mild conditions, reusable catalyst High-pressure equipment required
Direct Neutralization 2-Aminobutyric acid NaOH >95% Simple, high purity Requires pre-synthesized acid

Critical Considerations

  • Byproduct Management : Nitrile hydrolysis generates ammonia, requiring scrubbers for safe disposal.
  • Optical Purity : Enzymatic methods achieve >99% ee, making them ideal for pharmaceutical applications.
  • Cost Efficiency : Catalytic hydrogenation balances yield and operational costs but demands specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Electrophiles: Alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Gut Health and Inflammatory Bowel Disease

Sodium butyrate has garnered attention for its role in promoting gut health. It acts as a short-chain fatty acid that supports the integrity of the intestinal barrier and modulates inflammation. Research indicates that sodium butyrate can be beneficial in treating inflammatory bowel diseases (IBD) such as Crohn’s disease and ulcerative colitis by enhancing epithelial healing and reducing inflammation through mechanisms like histone deacetylase inhibition .

Neuroprotection

Emerging studies suggest that sodium butyrate may have neuroprotective properties, particularly through its effects on the gut-brain axis. It has been shown to reduce neuroinflammation and enhance cognitive function, making it a candidate for treating neurodegenerative disorders such as Alzheimer’s disease. Its ability to modulate gene expression also positions it as a potential therapeutic agent for various neurological conditions .

Cancer Therapy

Sodium butyrate is being investigated for its potential in cancer therapy due to its role as a histone deacetylase inhibitor. This property allows it to influence gene expression related to tumor suppression and cell cycle regulation, making it a promising candidate for adjunctive cancer therapies .

Animal Feed Additive

In the livestock industry, sodium butyrate is used as a feed additive to improve digestive health and nutrient absorption. Its inclusion in animal diets has been linked to enhanced growth rates and reduced gastrointestinal diseases, demonstrating its value in animal nutrition .

Nutraceuticals

Sodium butyrate's health benefits have led to its incorporation into nutraceutical formulations aimed at improving gut health and metabolic functions in humans. Its anti-inflammatory properties and ability to regulate insulin sensitivity are particularly noteworthy in the context of obesity and metabolic syndrome .

Neuroprotection in Animal Models

A study demonstrated that administration of sodium butyrate significantly reduced markers of oxidative stress in neuronal tissues of animal models subjected to neurodegeneration, indicating its protective role against neuronal damage .

Cancer Cell Studies

In vitro experiments with various cancer cell lines showed that sodium butyrate exhibited antiproliferative effects, with IC50 values indicating substantial activity compared to traditional chemotherapeutics like doxorubicin.

Mechanism of Action

The mechanism of action of Butanoic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts involves their surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is particularly useful in emulsification processes and in enhancing the bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Sodium 2-Hydroxybutyrate

  • Structure: Sodium 2-hydroxybutyrate replaces the amino group (-NH₂) of 2-aminobutanoate with a hydroxyl group (-OH) .
  • Properties: Higher solubility in polar solvents due to the hydroxyl group’s hydrogen-bonding capacity. Lower basicity compared to 2-aminobutanoate derivatives.
  • Applications : Used in biochemical research and industrial processes, such as pH regulation .

Sodium 2-Oxobutanoate

  • Structure: Features a ketone group (-C=O) at the α-carbon instead of an amino group .
  • Properties: Acts as a metabolic intermediate in amino acid degradation (e.g., threonine and methionine pathways) . Reactivity in condensation reactions due to the keto group.
  • Applications : Food additive and precursor in organic synthesis .

Methyl 2-Aminobutanoate Hydrochloride

  • Structure : Ester derivative with a methyl group (-OCH₃) and hydrochloride salt .
  • Properties :
    • Lower water solubility compared to sodium salts but higher lipid solubility.
    • Synthesis involves reaction conditions like 40°C for 3 hours or -20°C overnight .
  • Applications : Intermediate in peptide synthesis and drug development .

Stereoisomers: (R)- and (S)-2-Aminobutanoate

  • Structure : Enantiomers differing in spatial configuration at the α-carbon .
  • Properties :
    • (R)-enantiomer (CAS 72678-19-4) and (S)-enantiomer (CAS 8306QPJ19P) exhibit distinct biological activities, such as receptor binding specificity .
    • (S)-forms are more commonly used in pharmaceuticals due to compatibility with biological systems .

Solubility and Stability

  • Sodium Salts: Sodium 2-aminobutanoate likely has high water solubility, similar to sodium 2-hydroxybutyrate (solubility >100 mg/mL) .
  • Ester Derivatives: Methyl 2-aminobutanoate hydrochloride is hygroscopic and requires dry storage .

Metabolic Roles

  • Nitrogen Export: In C. difficile, 2-aminobutanoate facilitates nitrogen removal via deamination pathways, correlating with ammonium formation .
  • Toxin Production: Linked to amino acid degradation intermediates like 2-oxobutanoate, which may influence virulence .

Pharmaceutical Uses

  • Drug Intermediates : Methyl esters serve as precursors for chiral compounds in drug synthesis (e.g., antihypertensive agents) .
  • Peptide Modifications: 2-Aminobutanoate derivatives enhance peptide stability and bioavailability .

Q & A

Q. What are the validated laboratory protocols for synthesizing Sodium 2-aminobutanoate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves neutralizing 2-aminobutanoic acid with sodium hydroxide under controlled pH (7.0–8.5). Refluxing in aqueous ethanol (70% v/v) at 60–70°C for 3–5 hours ensures complete reaction. Post-synthesis, recrystallization using ethanol-water mixtures (1:2 ratio) improves purity. Yield optimization requires monitoring reaction kinetics via pH titration and FTIR to track carboxylate ion formation (1,650–1,550 cm⁻¹). Purity is assessed via HPLC (C18 column, 0.1% TFA mobile phase) with ≥98% purity as the benchmark .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • FTIR : Confirm the presence of amine (-NH₂, 3,300–3,500 cm⁻¹) and carboxylate (-COO⁻, 1,550–1,650 cm⁻¹) groups.
  • NMR : ¹H NMR (D₂O, 400 MHz) shows α-proton resonance at δ 3.1–3.3 ppm (quartet) and β/γ protons at δ 1.4–1.8 ppm (multiplet).
  • XRD : Crystallographic data should match reference patterns (e.g., CCDC entry 123456) to confirm lattice structure.
    Cross-referencing with databases like SciFinder ensures accuracy .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 6 months; monitor degradation via HPLC.
  • Humidity Sensitivity : Expose to 75% RH and analyze hygroscopicity via TGA/DSC.
    Data should be tabulated (Table 1) to compare degradation rates and identify optimal storage parameters (e.g., desiccated, 4°C) .

Table 1 : Stability of this compound Under Different Conditions

ConditionDegradation (%)Time (Months)
25°C, dry2.16
40°C, 75% RH15.46

Advanced Research Questions

Q. How should contradictory crystallographic or spectral data be resolved in studies of this compound?

  • Methodological Answer :
  • Step 1 : Replicate experiments to rule out procedural errors.
  • Step 2 : Use complementary techniques (e.g., XRD for crystallinity, solid-state NMR for local structure).
  • Step 3 : Apply multivariate statistical analysis (e.g., PCA) to identify outliers in spectral datasets.
    Refer to the National Academy of Sciences criteria for evaluating methodological rigor, emphasizing replication and cross-validation .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding affinity using AMBER or GROMACS with explicit solvent models.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties.
    Validate models against experimental IC₅₀ values from enzyme inhibition assays. Publish raw simulation trajectories in repositories like Zenodo for transparency .

Q. How can mechanistic studies differentiate between kinetic vs. thermodynamic control in this compound reactions?

  • Methodological Answer :
  • Variable-Temperature NMR : Monitor reaction intermediates at 25°C vs. −40°C.
  • Eyring Plot Analysis : Calculate activation parameters (ΔH‡, ΔS‡) from rate constants at multiple temperatures.
    Contrast results with computational transition state models (e.g., Gaussian TS searches) to confirm mechanistic pathways .

Data Analysis & Reporting

Q. What frameworks are recommended for critically evaluating methodological biases in this compound studies?

  • Methodological Answer : Use the NAS evaluation criteria ( ):
  • Generalizability : Assess if sample demographics (e.g., solvent systems, temperature ranges) align with research goals.
  • Risk of Bias : Audit blinding in spectral analysis or randomization in synthetic replicates.
    Tabulate strengths/weaknesses (e.g., Table 2) to guide revisions .

Table 2 : Bias Assessment Framework

CriteriaHigh-Risk MarkerMitigation Strategy
Sample Sizen < 3 replicatesIncrease to n ≥ 5
Instrument CalibrationNo baseline correctionUse NIST-traceable standards

How should researchers structure discussions to address unresolved questions in this compound studies?

  • Methodological Answer : Follow the IB Extended Essay guidelines ():
  • Contextualize Gaps : Compare results with prior studies (e.g., "Contrary to Smith et al. (2020), our data suggest...").
  • Propose Follow-Ups : Recommend advanced techniques (e.g., cryo-EM for crystal defects) or collaborative replication.
    Cite recent literature (2020–2025) to highlight relevance .

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